molecular formula C6HBrF4 B074632 1-Bromo-2,3,4,6-tetrafluorobenzene CAS No. 1559-86-0

1-Bromo-2,3,4,6-tetrafluorobenzene

Cat. No.: B074632
CAS No.: 1559-86-0
M. Wt: 228.97 g/mol
InChI Key: AHJRONLVHNFUNH-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4,6-tetrafluorobenzene is an organobromine compound with the molecular formula C6HBrF4 and a molecular weight of 228.97 g/mol . It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a bromine atom. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

The synthesis of 1-Bromo-2,3,4,6-tetrafluorobenzene typically involves a multi-step reaction. One common method includes the bromination of tetrafluorobenzene using bromine (Br2) in the presence of sulfur trioxide (SO3) and sulfuric acid (H2SO4) at elevated temperatures (around 120°C). The reaction is followed by heating with dimethylformamide (DMF) to obtain the desired product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2,3,4,6-tetrafluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to form tetrafluorobenzene derivatives.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,3,4,6-tetrafluorobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4,6-tetrafluorobenzene primarily involves its reactivity due to the presence of the bromine and fluorine atoms. The bromine atom can participate in substitution and coupling reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-Bromo-2,3,4,6-tetrafluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-bromo-1,3,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJRONLVHNFUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165986
Record name 2-Bromo-1,3,4,5-tetrafluorobenzene
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Molecular Weight

228.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559-86-0
Record name 2-Bromo-1,3,4,5-tetrafluorobenzene
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Record name 2-Bromo-1,3,4,5-tetrafluorobenzene
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Record name 2-Bromo-1,3,4,5-tetrafluorobenzene
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Record name 2-bromo-1,3,4,5-tetrafluorobenzene
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Record name 2-Bromo-1,3,4,5-tetrafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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